molecular formula C10H12ClN3O2S2 B1525836 4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride CAS No. 114354-06-2

4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride

Cat. No. B1525836
M. Wt: 305.8 g/mol
InChI Key: PHTZLORAOJCAKV-UHFFFAOYSA-N
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Description

4-{[(4-methyl-1,3-thiazol-2-yl)amino]methyl}benzene-1-sulfonamide is a chemical compound12. Unfortunately, I couldn’t find a detailed description of this compound.



Synthesis Analysis

I couldn’t find any specific information on the synthesis of this compound2.



Molecular Structure Analysis

The molecular formula of this compound is C11H13N3O2S212. However, I couldn’t find any detailed information on its molecular structure.



Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound2.



Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.3698212. However, I couldn’t find any more detailed information on its physical and chemical properties.


Scientific Research Applications

Synthesis and Molecular Modeling

New sulfonamide-based Schiff base ligands, including those structurally related to 4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride, have been synthesized and coordinated with transition metals for potential use as potent drugs. These compounds were characterized through various methods, including UV-Vis, FT-IR, LC-MS, 1H NMR, and 13C NMR spectroscopies, and their antimicrobial and antioxidant activities were evaluated, demonstrating significant bioactivity enhanced by metal chelation (Hassan et al., 2021).

Anticonvulsant Agents

Research into heterocyclic compounds containing a sulfonamide thiazole moiety has led to the synthesis of derivatives showing protection against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents. Among these, a specific compound exhibited significant anticonvulsive effects and offered 100% protection, highlighting the therapeutic potential of sulfonamide moieties in drug development for neurological conditions (Farag et al., 2012).

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have been synthesized and tested for antimicrobial and antifungal activities, with some showing significant efficacy against various bacterial and fungal species. This includes novel Schiff bases and heterocyclic compounds based on sulfonamide, which demonstrated enhanced activity upon coordination with metals, offering insights into developing new antimicrobial agents (El‐Emary et al., 2002).

Structural Characterization and Drug-Like Properties

Studies on Schiff bases of sulfamethoxazole and sulfathiazole have provided detailed structural characterization and assessed their antimicrobial activities against various pathogens, including resistant strains. This research supports the potential of these compounds as drug candidates, with computational docking studies indicating favorable interactions with target proteins (Mondal et al., 2015).

Safety And Hazards

I’m sorry, but I couldn’t find any information on the safety and hazards of this compound.


properties

IUPAC Name

4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2.ClH/c11-7-8-1-3-9(4-2-8)17(14,15)13-10-12-5-6-16-10;/h1-6H,7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTZLORAOJCAKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)NC2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride
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4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride
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4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride
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4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride
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4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride
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4-(aminomethyl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide hydrochloride

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